molecular formula C15H30O6 B1662040 B-Nonylglucoside CAS No. 69984-73-2

B-Nonylglucoside

Cat. No. B1662040
CAS RN: 69984-73-2
M. Wt: 306.39 g/mol
InChI Key: QFAPUKLCALRPLH-UXXRCYHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-Nonylglucoside is a compound that belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides . These are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol .


Molecular Structure Analysis

B-Nonylglucoside has a molecular formula of C15H30O6 . Its structure includes a glucose molecule attached to a nonyl group .


Physical And Chemical Properties Analysis

B-Nonylglucoside has a molecular weight of 306.395 . It is a small molecule and is classified as experimental .

Scientific Research Applications

Bioluminescent Imaging in Research

B-Nonylglucoside plays a role in in vivo bioluminescent imaging (BLI). This noninvasive technique is used for visualizing and interrogating biological processes in living animals, particularly in the context of tumorigenesis, cancer treatment, and disease progression. BLI is employed to study gene functions, drug discovery, cellular trafficking, and protein-protein interactions (Close et al., 2010).

Applications in Cancer Research

BLI's application extends significantly into cancer research. It allows for sensitive tracking of biological processes in small animal models, particularly in assessing tumor growth, development, and the efficacy of therapeutic interventions. This application is facilitated by luciferase-expressing cells and has led to advances in the development of various animal models in cancer research (O'Neill et al., 2010).

Role in Biomedical Advances

The importance of B-Nonylglucoside can also be seen in the broader context of biomedical research, where it contributes to the development of new scientific fields and clinical practices. Its role in fundamental research projects has implications for the advancement of therapeutic strategies and the study of chemical biology (Keefer, 2011).

Environmental and Toxicological Studies

Additionally, B-Nonylglucoside is investigated in environmental and toxicological contexts. Studies on compounds like nonylphenol, which are structurally related to B-Nonylglucoside, provide insights into environmental degradation factors and their impact on various biological processes, including oxidative stress and cellular toxicity (Kazemi et al., 2016).

Implications in Genetic Research

Research into non-B DNA structures, which contrast with the standard right-handed helical structure of B-DNA, is another area where B-Nonylglucoside may have relevance. These structures are significant in genetic instability and human diseases, and understanding their dynamics is crucial in biotechnology and nanotechnology applications (Choi & Majima, 2011).

Future Directions

While the specific future directions for B-Nonylglucoside are not detailed in the search results, it is known that B-Nonylglucoside is a subject of interest in various research fields .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAPUKLCALRPLH-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312382
Record name Nonyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

B-Nonylglucoside

CAS RN

69984-73-2, 104242-08-2
Record name Nonyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69984-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Glucopyranoside, nonyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069984732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name B-nonylglucoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol and C,C,C-trimethyl-1,6-hexanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol and C,C,C-trimethyl-1,6-hexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-D-Glucopyranoside, nonyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nonyl β-D-glucopyranoside
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5TS785PG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B-Nonylglucoside
Reactant of Route 2
Reactant of Route 2
B-Nonylglucoside
Reactant of Route 3
Reactant of Route 3
B-Nonylglucoside
Reactant of Route 4
Reactant of Route 4
B-Nonylglucoside
Reactant of Route 5
Reactant of Route 5
B-Nonylglucoside
Reactant of Route 6
B-Nonylglucoside

Citations

For This Compound
19
Citations
Y Jing, Y Niu, C Liu, K Zen, D Li - Biomedical reports, 2018 - spandidos-publications.com
… The main docking molecules contained B-nonylglucoside and cardiolipin. … (lemon), B-nonylglucoside (green) and cardiolipin (magenta). UCP1, uncoupling protein 1. …
Number of citations: 3 www.spandidos-publications.com
A Cesar-Razquin, B Snijder, T Frappier-Brinton… - Cell, 2015 - cell.com
… Inward-open state with B-Nonylglucoside … 2012 D-xylose/H(+) symoport Outward partially occluded state with BNonylglucoside and 6-bromo-6-deoxy-beta-Dglucopyranose …
Number of citations: 498 www.cell.com
CJ Knight, JS Hub - Nucleic acids research, 2015 - academic.oup.com
Small- and wide-angle X-ray scattering (SWAXS) has evolved into a powerful tool to study biological macromolecules in solution. The interpretation of SWAXS curves requires their …
Number of citations: 157 academic.oup.com
A Pandit, N Shirzad-Wasei, LM Wlodarczyk… - Biophysical journal, 2011 - cell.com
… For incorporation of the LHCII in lipid nanodiscs, the LHCII complexes solubilized in DM were first mixed with soy asolectin lipids (Sigma) solubilized in b-nonylglucoside (NG) to a final …
Number of citations: 71 www.cell.com
A Malik, U Jamil, TT Butt, S Waquar… - Drug design …, 2019 - Taylor & Francis
… Citation48 The B-nonylglucoside ligand bound with GLUT-1 and in the current study both ligands bound at a similar position as that of the reported ligand. In UCP2, the active site was …
Number of citations: 34 www.tandfonline.com
A del Sol, H Fujihashi, D Amoros… - Molecular systems …, 2006 - embopress.org
… Lys67 belongs to the first intracellular loop and interacts with several residues at the carboxy terminus, and is also in contact with Arg69, located in the binding site of B-nonylglucoside. …
Number of citations: 363 www.embopress.org
M Filizola, SX Wang, H Weinstein - Journal of computer-aided molecular …, 2006 - Springer
Based on the growing evidence that G-protein coupled receptors (GPCRs) form homo- and hetero-oligomers, models of GPCR signaling are now considering macromolecular …
Number of citations: 78 link.springer.com
R Swain, GR Rout - Brazilian Archives of Biology and Technology, 2020 - SciELO Brasil
… The obtained model also projected the ligands for the protein structure to be “sodium ions” and “sugar (B-Nonylglucoside)”. A cluster analysis was performed between aligned …
Number of citations: 6 www.scielo.br
X Xiao, Z Wan, X Liu, H Chen, X Zhao… - Hormone and …, 2023 - thieme-connect.com
Pancreatic cancer (PC) has the lowest survival rate and the highest mortality rate among all cancers due to lack of effective treatments. The objective of the current study was to identify …
Number of citations: 5 www.thieme-connect.com
E Papakonstantinou, D Vlachakis, T Thireou… - International Journal of …, 2021 - mdpi.com
… The complexes of hGLUT1 with b-nonylglucoside and bacterial MCT4 homolog with (2S)-2-hydroxypropanoic acid (6HCL) were used as references to initialize the pharmacophore …
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.